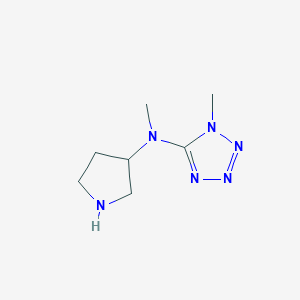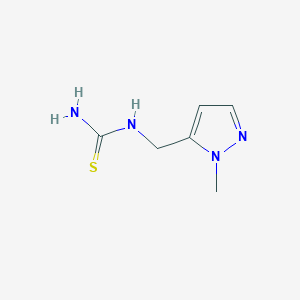
2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine, also known as TQ, is a small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. TQ is a member of the quinazoline family of compounds and is known to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth, inflammation, and viral replication. 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. It has also been shown to inhibit the activity of various viral enzymes, including reverse transcriptase and protease.
Biochemical and Physiological Effects:
2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce the production of inflammatory cytokines, and inhibit viral replication. 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine has also been found to have antioxidant properties and to protect cells from oxidative stress. In animal models, 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine has been shown to reduce tumor growth, inflammation, and viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine has several advantages for lab experiments. It is a small molecule compound that is easy to synthesize and purify. 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine has been extensively studied, and its mechanism of action and biochemical effects are well understood. However, there are also some limitations to using 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine in lab experiments. 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine has poor solubility in water, which can make it difficult to administer to cells or animals. Additionally, 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine. One area of interest is the development of 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine derivatives with improved solubility and bioavailability. Another area of research is the exploration of the use of 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine in combination with other drugs or therapies for cancer or viral infections. Additionally, further studies are needed to determine the safety and efficacy of 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine in humans. 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine has the potential to be a valuable tool in scientific research, and further studies are needed to fully understand its potential applications.
Conclusion:
In conclusion, 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine (2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine) is a small molecule compound that has potential applications in scientific research. 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine has been shown to have anticancer, anti-inflammatory, and antiviral properties, and its mechanism of action and biochemical effects are well understood. 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine has several advantages for lab experiments, but there are also limitations to its use. Future research on 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine should focus on the development of 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine derivatives, the exploration of combination therapies, and the determination of its safety and efficacy in humans.
Métodos De Síntesis
2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine can be synthesized using a multi-step process involving the reaction of 3-bromo thiophene with 2-chloro-4-aminobenzonitrile, followed by reduction and cyclization. The final product is obtained through purification and isolation techniques. The synthesis of 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine is a complex process that requires expertise in organic chemistry and a well-equipped laboratory.
Aplicaciones Científicas De Investigación
2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and to have antiviral activity against viruses such as HIV and herpes simplex virus.
Propiedades
IUPAC Name |
2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c14-13-16-11-4-2-1-3-10(11)12(17-13)15-7-9-5-6-18-8-9/h1-6,8H,7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOOOHMIQIOOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)NCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569931.png)
![(2,4-Dimethylphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569933.png)
![(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569946.png)


![4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7569970.png)

![2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7570011.png)
![2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid](/img/structure/B7570012.png)

![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-en-1-amine](/img/structure/B7570030.png)
![2-[4-(3-Methoxypropylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7570031.png)

